N-(Isochroman-1-ylmethyl)-2-furamide
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Overview
Description
N-(Isochroman-1-ylmethyl)-2-furamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an isochroman moiety linked to a furamide group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isochroman-1-ylmethyl)-2-furamide typically involves the cross-dehydrogenative coupling of isochromans with nucleophiles. One method employs an electronically tuned nitroxyl radical catalyst to promote the oxidation of benzylic ethers, facilitating the formation of the C-N bond at ambient temperature . This method is advantageous due to its mild reaction conditions and high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and atom economy are often applied. This involves using environmentally benign reagents and catalysts, as well as optimizing reaction conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(Isochroman-1-ylmethyl)-2-furamide undergoes various chemical reactions, including:
Substitution: The isochroman moiety can be functionalized through substitution reactions, often involving nucleophiles like sulfonamides.
Common Reagents and Conditions
Common reagents used in these reactions include nitroxyl radicals, sulfonamides, and various oxidizing agents. Reaction conditions are typically mild, often conducted at room temperature to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include functionalized isochromans and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, N-(Isochroman-1-ylmethyl)-2-furamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .
Biology and Medicine
The compound has shown potential in biological and medicinal research, particularly in the development of antimicrobial agents. Studies have demonstrated its efficacy against various pathogens, making it a promising candidate for new drug development .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of N-(Isochroman-1-ylmethyl)-2-furamide involves its interaction with specific molecular targets. The compound’s isochroman moiety allows it to engage in oxidative transformations, often mediated by nitroxyl-type catalysts. These interactions facilitate the formation of new C-N bonds, contributing to its reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isochroman derivatives and N-heterocyclic compounds, such as:
Uniqueness
N-(Isochroman-1-ylmethyl)-2-furamide stands out due to its specific combination of the isochroman and furamide moieties. This unique structure imparts distinct chemical properties, making it more versatile and reactive compared to other similar compounds .
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(13-6-3-8-18-13)16-10-14-12-5-2-1-4-11(12)7-9-19-14/h1-6,8,14H,7,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZMQXVXEVYQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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